1-Butoxynaphthalene
Overview
Description
1-Butoxynaphthalene is a useful research compound. Its molecular formula is C14H16O and its molecular weight is 200.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
1-Butoxynaphthalene has been utilized in the synthesis of novel compounds through reactions such as the Friedel-Crafts reaction. For instance, Z. Qian (2015) synthesized 4,4'-(Phenylmethylene)bis(this compound) and 5,12-Dibutoxy benzo[j]fluoranthene using this compound, exploring its potential in forming new chemical structures (Qian, 2015).
Materials Science and Engineering
In the field of materials science, this compound derivatives have been studied for their unique properties. For example, M. Funahashi and J. Hanna (1998) investigated the carrier transport properties of a liquid-crystalline photoconductor, 2-(4-octylphenyl)–6-n-butoxynaphthalene, revealing its potential in electronics and photonics applications (Funahashi & Hanna, 1998).
Photochemistry and Solar Chemical Synthesis
This compound has also been involved in photochemical studies. M. Oelgemöller et al. (2006) explored the dye-sensitized photooxygenations of 1,5-dihydroxynaphthalene using solar irradiation, demonstrating its potential in green photochemistry and the synthesis of fine chemicals with sunlight (Oelgemöller et al., 2006).
Chemical Synthesis
This compound derivatives have been studied for their role in the synthesis of complex organic compounds. J. S. Swenton et al. (1984) discussed synthetic approaches to prepare 6-deoxyanthracyclinones, employing 1,4,5-trimethoxynaphthalene and other derivatives in their methodology (Swenton et al., 1984).
Molecular Duplexes and Donor-Acceptor Interactions
In organic chemistry, the behavior of this compound derivatives in molecular duplexes has been a subject of study. Qi-Zhong Zhou et al. (2003) examined zipper-shaped artificial duplexes driven by multiple donor-acceptor interactions involving electron-rich 1,5-dioxynaphthalene, demonstrating significant cooperativity in these interactions (Zhou et al., 2003).
Spectroscopic Characterization
Characterization of this compound derivatives using vibrational spectroscopy and DFT calculations has been conducted to understand their molecular structure and interactions. M. Kandasamy et al. (2015) reported a study on 1,5-dimethoxynaphthalene, a related compound, highlighting the importance of such analyses in understanding the properties of these molecules (Kandasamy et al., 2015).
Mechanism of Action
Target of Action
1-Butoxynaphthalene, also known as 2-butoxynaphthalene, is primarily used in the food industry as a flavoring agent due to its fruity taste It interacts with taste receptors in the human body, contributing to the perception of flavor .
Mode of Action
The synthesis of this compound involves a reaction known as the Williamson Ether Synthesis . In this process, an alkyl halide (in this case, 1-bromobutane) undergoes a nucleophilic substitution (SN2) reaction with an alkoxide (formed from 2-naphthol) to produce this compound . This reaction is facilitated by a phase-transfer catalyst and sonication .
Biochemical Pathways
Its primary role is in the food industry as a flavoring agent .
Pharmacokinetics
Like other similar compounds, its absorption, distribution, metabolism, and excretion (adme) properties would depend on factors such as its chemical structure, solubility, and the route of administration .
Result of Action
The primary result of the action of this compound is the perception of a fruity flavor, similar to raspberry or strawberry, when it’s used as a flavoring agent in food products . It doesn’t have a therapeutic effect or a direct impact on cellular or molecular processes.
Action Environment
The action of this compound, in terms of its flavoring properties, can be influenced by various environmental factors. For instance, the stability and efficacy of its flavor might be affected by factors such as temperature, pH, and the presence of other ingredients in a food product. Additionally, its safety data sheet indicates that it may cause skin and eye irritation, and may have long-lasting harmful effects on aquatic life . Therefore, its handling and disposal should be done with care to minimize environmental impact .
Future Directions
The SN2 reaction of 2-naphthol with 1-iodobutane to produce 2-butoxynaphthalene has been utilized in undergraduate organic laboratory courses . This reaction provides students with experience in synthetic mechanisms and allows for the production of a solid product that can be easily isolated and analyzed . Future research could explore the use of different electrophiles or nucleophiles, or investigate the application of this reaction in the synthesis of other organic compounds .
Properties
IUPAC Name |
1-butoxynaphthalene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O/c1-2-3-11-15-14-10-6-8-12-7-4-5-9-13(12)14/h4-10H,2-3,11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBITXBWPKRSPEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60532852 | |
Record name | 1-Butoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60532852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20900-19-0 | |
Record name | 1-Butoxynaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60532852 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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